
(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile, also known as EF24, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic properties. EF24 belongs to a class of compounds known as curcumin analogs, which are structurally similar to curcumin, the active ingredient in the spice turmeric.
作用機序
(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile exerts its therapeutic effects through multiple mechanisms of action. One of the main mechanisms is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating the expression of antioxidant and detoxifying enzymes (Sreekanth et al., 2012; Liu et al., 2014). (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile also inhibits the activity of several enzymes and signaling pathways involved in cancer growth and inflammation, such as NF-κB, STAT3, and Akt/mTOR (Sreekanth et al., 2012; Chen et al., 2018; Wang et al., 2018).
Biochemical and Physiological Effects
(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile induces cell cycle arrest, apoptosis, and autophagy, and inhibits angiogenesis and metastasis (Sreekanth et al., 2012; Liu et al., 2014; Wang et al., 2018). Inflammatory cells treated with (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile show reduced production of cytokines and chemokines (Chen et al., 2018). In animal models of neurodegenerative disorders, (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile improves cognitive function and reduces neuronal damage (Zhang et al., 2018).
実験室実験の利点と制限
(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile has some limitations, such as its poor pharmacokinetic properties, including low bioavailability and rapid metabolism (Wang et al., 2018). Therefore, further studies are needed to improve the pharmacokinetic properties of (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile and to develop more effective formulations for clinical use.
将来の方向性
Several future directions for (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile research can be identified. One direction is to develop more potent and selective analogs of (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile that can target specific signaling pathways involved in cancer and inflammation. Another direction is to investigate the potential of (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile in combination with other drugs or therapies, such as chemotherapy or radiation therapy. In addition, further studies are needed to elucidate the pharmacokinetic properties of (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile and to develop more effective formulations for clinical use. Finally, the potential of (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile in other diseases, such as cardiovascular disease and diabetes, should be explored.
In conclusion, (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a synthetic compound that has shown promising therapeutic properties in cancer, inflammation, and neurodegenerative disorders. Its mechanism of action involves the activation of the Nrf2 pathway and inhibition of several enzymes and signaling pathways. (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile has several advantages for lab experiments, but further studies are needed to improve its pharmacokinetic properties and develop more effective formulations for clinical use. Several future directions for (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile research can be identified, including the development of more potent and selective analogs and investigation of its potential in other diseases.
合成法
(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile can be synthesized through a multi-step process involving the reaction of 4-ethoxyaniline with 2-bromo-4'-fluorobenzophenone, followed by the reaction of the resulting product with thiosemicarbazide and acrylonitrile. The final product is purified through column chromatography and recrystallization. This synthesis method has been successfully replicated in several studies (Sreekanth et al., 2012; Liu et al., 2014).
科学的研究の応用
(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, prostate, lung, and pancreatic cancer cells (Sreekanth et al., 2012; Liu et al., 2014; Wang et al., 2018). (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes (Chen et al., 2018). In addition, (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain (Zhang et al., 2018).
特性
IUPAC Name |
(E)-3-(4-ethoxyanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-2-25-18-9-7-17(8-10-18)23-12-15(11-22)20-24-19(13-26-20)14-3-5-16(21)6-4-14/h3-10,12-13,23H,2H2,1H3/b15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCCOHGMSKJSGW-NTCAYCPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

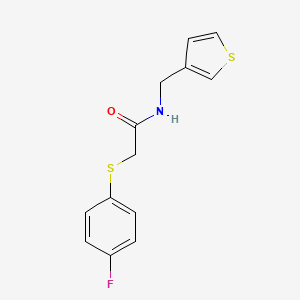


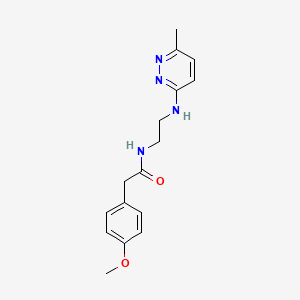
![N-tert-butyl-2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2392462.png)
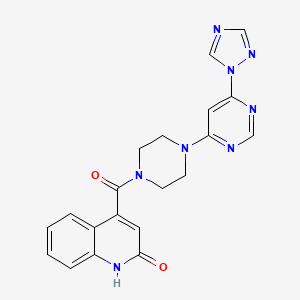
![N-(2-chlorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)
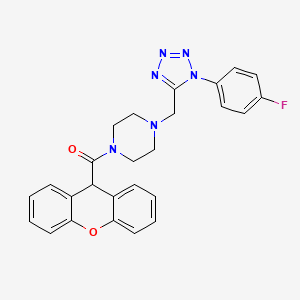
![Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2392471.png)
![7-(2,3-Dihydroxypropyl)-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2392472.png)
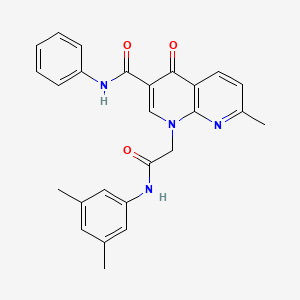
![4-{[(E)-2-thienylmethylidene]amino}phenyl phenylacetate](/img/structure/B2392474.png)
![(4-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2392475.png)
